3-Methylenecyclohexanamine
Description
3-Methylcyclohexylamine (CAS 6850-35-7) is a cyclohexane derivative featuring a methyl group at the 3-position and a primary amine functional group. Its molecular formula is C₇H₁₅N, with a molecular weight of 113.20 g/mol . The compound exists as a mixture of cis and trans stereoisomers due to the cyclohexane ring's chair conformation, which influences its physicochemical properties and reactivity . It is primarily used in organic synthesis and pharmaceutical intermediates due to its amine functionality, which enables participation in nucleophilic reactions and salt formation .
Properties
IUPAC Name |
3-methylidenecyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h7H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZMIIZNRXOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclohexanamine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methyleneamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methylenecyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve nucleophiles or electrophiles under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various amines.
Scientific Research Applications
Chemistry: 3-Methylenecyclohexanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methylenecyclohexanamine involves its interaction with molecular targets and pathways within a system. As an amine, it can act as a nucleophile, participating in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
3-Methoxycyclohexanamine
- Molecular Formula: C₇H₁₅NO
- Molecular Weight : 129.20 g/mol
- Key Features :
- Substitution of a methoxy group (-OCH₃) at the 3-position instead of methyl (-CH₃).
- Increased polarity due to the electron-withdrawing oxygen atom, enhancing solubility in polar solvents compared to 3-methylcyclohexylamine .
- Lower basicity (pKa ~9.5 estimated) compared to 3-methylcyclohexylamine (pKa ~10.2), attributed to the resonance stabilization of the conjugate acid by the methoxy group .
| Property | 3-Methylcyclohexylamine | 3-Methoxycyclohexanamine |
|---|---|---|
| Molecular Formula | C₇H₁₅N | C₇H₁₅NO |
| Molecular Weight (g/mol) | 113.20 | 129.20 |
| CAS Number | 6850-35-7 | 1068185-05-6 |
| Key Functional Group | -CH₃ | -OCH₃ |
| Stereoisomers | Cis/trans mixture | Defined stereocenters |
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Key Features: Dimeric structure with two cyclohexylamine groups linked by a methylene (-CH₂-) bridge. Three geometric isomers: trans-trans, cis-cis, and cis-trans . Higher reactivity due to dual primary amine groups, making it a cross-linking agent in epoxy and polyurethane resins .
| Property | 3-Methylcyclohexylamine | 4,4'-Methylenebis(cyclohexylamine) |
|---|---|---|
| Molecular Formula | C₇H₁₅N | C₁₃H₂₆N₂ |
| Molecular Weight (g/mol) | 113.20 | 210.36 |
| CAS Number | 6850-35-7 | 1761-71-3 |
| Amine Groups | 1 | 2 |
| Applications | Pharmaceutical synthesis | Polymer curing agent |
N-Ethyl-3-methylcyclohexanamine Hydrochloride
- Molecular Formula : C₉H₂₀ClN
- Molecular Weight : 165.71 g/mol
- Key Features :
| Property | 3-Methylcyclohexylamine | N-Ethyl-3-methylcyclohexanamine HCl |
|---|---|---|
| Molecular Formula | C₇H₁₅N | C₉H₂₀ClN |
| Molecular Weight (g/mol) | 113.20 | 165.71 |
| Amine Type | Primary | Secondary |
| Solubility | Moderate in water | High (salt form) |
3-Ethoxy-4-methylcyclohexylamine
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